Benzo[f]quinoline
Overview
Description
Benzo[f]quinoline is a polynuclear azaheterocycle with an extended π-π conjugation. Despite being an environmental pollutant found in coal tar, petroleum distillate, and urban air particles , recent research has shown that incorporating the this compound skeleton into the design of certain compounds can result in new derivatives with beneficial biological properties .
Scientific Research Applications
Benzo[f]quinoline and its derivatives have a wide range of scientific research applications:
Chemistry: Used as scaffolds in the synthesis of biologically active compounds.
Biology: Exhibits antimicrobial and antifungal activities.
Medicine: Shows potential anticancer activity, particularly against leukemia cells.
Industry: Utilized in the manufacturing of dyes, food colorants, and pH indicators.
Safety and Hazards
Future Directions
Benzo[f]quinoline and its derivatives have various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Future research may focus on the development of more sustainable chemical processes and the exploration of the drug-likeness of the this compound derivatives .
Mechanism of Action
Target of Action
Benzo[f]quinoline, also known as 5,6-BENZOQUINOLINE, has been found to interact with several targets. The primary targets include ATP synthase and Topoisomerase II (TOPO II) . ATP synthase is an enzyme that creates the energy storage molecule adenosine triphosphate (ATP), while TOPO II is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the DNA strand .
Mode of Action
This compound derivatives, specifically benzo[f]quinolinium salts (BQS), interact with their targets in a complex manner . They fit well in a complex with ATP synthase and TOPO II . By interacting with these enzymes, they can potentially influence the energy production and DNA replication processes within cells .
Biochemical Pathways
Given its interaction with atp synthase and topo ii, it is likely that it affects energy production and dna replication pathways
Pharmacokinetics
In silico studies suggest that bqs salts, a type of this compound derivative, have excellent drug-like properties, including a low toxicity profile . This suggests that they may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The result of this compound’s action is primarily seen in its antimicrobial and antifungal activities . BQS salts have shown excellent quasi-nonselective antifungal activity against the fungus Candida albicans and very good antibacterial activity against the Gram-positive bacterium Staphylococcus aureus . .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, protonation has been found to enhance the fluorescence of quinolines . This suggests that the acidity of the environment could potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Benzo[f]quinoline plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme cyclin-dependent kinase 5 (CDK-5). This compound derivatives have shown strong binding affinity towards CDK-5, which is crucial for regulating cell cycle progression and neuronal functions . The interaction between this compound and CDK-5 involves molecular docking, where the compound fits into the enzyme’s active site, inhibiting its activity. This inhibition can lead to the modulation of cell cycle and neuronal processes.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In cancer cells, such as HCT116 and MCF7 cell lines, this compound derivatives have demonstrated antiproliferative properties . These compounds can induce cell cycle arrest and apoptosis, thereby inhibiting cancer cell growth. Additionally, this compound influences cell signaling pathways, including those involved in gene expression and cellular metabolism. By modulating these pathways, this compound can alter the expression of genes related to cell proliferation, apoptosis, and metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects primarily through binding interactions with biomolecules. For instance, this compound derivatives can bind to the active site of CDK-5, inhibiting its enzymatic activity . This inhibition leads to changes in gene expression, particularly those genes involved in cell cycle regulation and apoptosis. Additionally, this compound can interact with other proteins and enzymes, leading to enzyme inhibition or activation, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound derivatives maintain their stability under specific conditions, allowing for sustained biological activity . Prolonged exposure to this compound can lead to gradual degradation, which may affect its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound derivatives exhibit significant antiproliferative activity without causing severe toxicity . At higher doses, toxic effects may be observed, including damage to normal cells and tissues. Threshold effects have been identified, where a specific dosage range maximizes the therapeutic benefits while minimizing adverse effects. These findings highlight the importance of optimizing dosage levels to achieve the desired biological outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of enzymes involved in metabolic processes, such as those regulating energy production and detoxification pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues can also affect its overall biological effects, with higher concentrations in target tissues leading to enhanced therapeutic outcomes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound derivatives may localize to the nucleus, where they can interact with DNA and other nuclear proteins, influencing gene expression. Additionally, this compound can be targeted to mitochondria, affecting cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[f]quinoline can be synthesized through various methods. One common approach involves the quaternization of nitrogen heterocycles followed by a [3+2] dipolar cycloaddition reaction . Another method includes the oxidative dehydrogenation of tetrahydroquinolines using o-quinone-based catalysts, which allows the reaction to proceed efficiently with ambient air at room temperature . Additionally, visible-light-mediated aerobic dehydrogenation reactions using titanium dioxide catalysts and oxygen as a green oxidant have been reported .
Industrial Production Methods: Industrial production of this compound often involves the use of recyclable and reusable catalysts, one-pot reactions, and solvent-free reaction conditions. Techniques such as microwave irradiation, ultraviolet irradiation, and the use of ionic liquids have been employed to achieve greener and more sustainable chemical processes .
Chemical Reactions Analysis
Types of Reactions: Benzo[f]quinoline undergoes various chemical reactions, including:
Oxidation: Oxidative dehydrogenation to form quinolines.
Reduction: Reduction reactions involving hydrides.
Substitution: Both electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: o-Quinone-based catalysts, cobalt oxide, and titanium dioxide under aerobic conditions.
Reduction: Strong reducing agents such as hydrides.
Substitution: Electrophiles and nucleophiles in the presence of suitable catalysts.
Major Products:
Oxidation: Quinolines.
Reduction: Reduced this compound derivatives.
Substitution: Various substituted this compound derivatives.
Comparison with Similar Compounds
Benzo[c]quinoline: Another azaheterocycle with similar biological activities.
Quinoline: Exhibits similar chemical reactivity and is used in the synthesis of various therapeutic agents.
Uniqueness: Additionally, its derivatives have shown selective activity against specific cancer cell lines, making it a promising compound in anticancer research .
Properties
IUPAC Name |
benzo[f]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c1-2-5-11-10(4-1)7-8-13-12(11)6-3-9-14-13/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAUQPZEWLULFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
Record name | BENZO[F]QUINOLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19866 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2024585 | |
Record name | Benzo(f)quinoline | |
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Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzo[f]quinoline appears as yellow crystals or white powder. Characteristic irritating odor. (NTP, 1992), Solid; [Merck Index] Yellow or white solid with a characteristic irritating odor; [CAMEO] | |
Record name | BENZO[F]QUINOLINE | |
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URL | https://cameochemicals.noaa.gov/chemical/19866 | |
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Record name | Benzo(f)quinoline | |
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Boiling Point |
662 °F at 721 mmHg (NTP, 1992) | |
Record name | BENZO[F]QUINOLINE | |
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Flash Point |
330.8 °F (NTP, 1992) | |
Record name | BENZO[F]QUINOLINE | |
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Solubility |
less than 0.1 mg/mL at 66 °F (NTP, 1992) | |
Record name | BENZO[F]QUINOLINE | |
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Vapor Pressure |
5.5 mmHg at 66 °F (NTP, 1992), 0.000056 [mmHg] | |
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CAS No. |
85-02-9 | |
Record name | BENZO[F]QUINOLINE | |
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Record name | BENZO(F)QUINOLINE | |
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Melting Point |
199 to 201 °F (NTP, 1992) | |
Record name | BENZO[F]QUINOLINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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